molecular formula C9H12Cl2Si B13701476 (2,3-Dichlorophenyl)trimethylsilane

(2,3-Dichlorophenyl)trimethylsilane

Cat. No.: B13701476
M. Wt: 219.18 g/mol
InChI Key: JLHYWZTZDGTRBU-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenyl)trimethylsilane is an organosilicon compound with the molecular formula C₉H₁₂Cl₂Si. It is characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, and a trimethylsilyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)trimethylsilane typically involves the reaction of 2,3-dichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyltrimethylsilanes.

    Oxidation Reactions: Products include silanols and siloxanes.

    Reduction Reactions: Products include phenylsilanes.

Scientific Research Applications

(2,3-Dichlorophenyl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. It is also used in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenyl)trimethylsilane involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The chlorine atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)trimethylsilane
  • (2,4-Dichlorophenyl)trimethylsilane
  • Trimethylsilane

Uniqueness

(2,3-Dichlorophenyl)trimethylsilane is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of the trimethylsilyl group also imparts unique chemical properties, making it a valuable compound in various chemical syntheses and applications.

Properties

Molecular Formula

C9H12Cl2Si

Molecular Weight

219.18 g/mol

IUPAC Name

(2,3-dichlorophenyl)-trimethylsilane

InChI

InChI=1S/C9H12Cl2Si/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3

InChI Key

JLHYWZTZDGTRBU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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